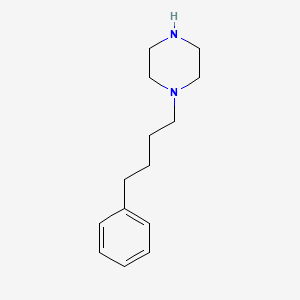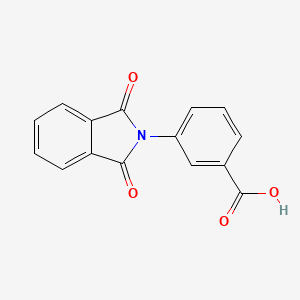
1-(4-Phenylbutyl)piperazine
Overview
Description
1-(4-Phenylbutyl)piperazine is an organic compound with the molecular formula C14H22N2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, has been a subject of research in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms . Further analysis of its molecular structure would require more specific data or computational modeling .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.34 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density would require additional data .Scientific Research Applications
Metabolite Identification and Synthesis
- A study by Uldam et al. (2011) focused on the biosynthesis and identification of piperazine N-oxide/N-glucuronide metabolites related to Lu AA21004, a novel antidepressant. This research contributed to understanding the metabolic pathways and synthesis of novel compounds in the context of pharmaceutical development (Uldam et al., 2011).
Antidiabetic Properties
- Piperazine derivatives have been identified as potential antidiabetic compounds. A study by Le Bihan et al. (1999) explored the synthesis and biological activities of various piperazine derivatives, finding specific compounds that significantly improved glucose tolerance in a rat model of type II diabetes (Le Bihan et al., 1999).
Anticancer Activity
- Yurttaş et al. (2014) synthesized and investigated a series of 1,2,4-triazine derivatives bearing piperazine amide moiety for potential anticancer activities, specifically against breast cancer cells (Yurttaş et al., 2014).
Antidepressant and Antianxiety Activity
- Kumar et al. (2017) designed and synthesized novel piperazine derivatives and evaluated them for antidepressant and antianxiety activities, showing significant effects in albino mice (Kumar et al., 2017).
Antimicrobial Studies
- Rajkumar et al. (2014) reported the synthesis of piperazine derivatives and their screening for in vitro antimicrobial activities, finding several compounds with excellent antibacterial and antifungal activities (Rajkumar et al., 2014).
Anti-Malarial Agents
- Cunico et al. (2009) studied the structures of certain piperazine derivatives for their anti-malarial activity, providing insights into the molecular structure-activity relationship in the development of anti-malarial drugs (Cunico et al., 2009).
Insecticidal Properties
- Cai et al. (2010) explored the use of piperazine derivatives as a base for novel insecticides, demonstrating their potential for agricultural applications (Cai et al., 2010).
Adenosine Receptor Antagonists
- Borrmann et al. (2009) focused on the design, synthesis, and characterization of piperazine derivatives as adenosine A2B receptor antagonists, contributing to the understanding of receptor-ligand interactions (Borrmann et al., 2009).
Acetylcholinesterase Inhibitors
- Yurttaş et al. (2013) synthesized piperazine derivatives and evaluated them as inhibitors of acetylcholinesterase, showing significant inhibition rates and potential for the treatment of conditions like Alzheimer's disease (Yurttaş et al., 2013).
HIV-1 Reverse Transcriptase Inhibitors
- Romero et al. (1994) synthesized analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, evaluating their inhibition of HIV-1 reverse transcriptase, contributing to the development of novel non-nucleoside inhibitors (Romero et al., 1994).
Mechanism of Action
Target of Action
The primary target of 1-(4-Phenylbutyl)piperazine is the GABA receptor . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
Mode of Action
This compound acts as a GABA receptor agonist . This means it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm, which is why piperazine compounds are often used as anthelmintic agents .
Biochemical Pathways
It is known that the compound’s action on the gaba receptor can lead to a variety of downstream effects, primarily related to the regulation of neuronal excitability .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of this compound’s action is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is due to the compound’s action on the GABA receptors, leading to hyperpolarization of nerve endings .
Future Directions
The future directions for research on 1-(4-Phenylbutyl)piperazine and related compounds could involve further exploration of their synthesis methods, investigation of their molecular structures, and examination of their mechanisms of action. Additionally, their physical and chemical properties could be analyzed in more detail, and their safety and hazards could be evaluated more comprehensively .
Properties
IUPAC Name |
1-(4-phenylbutyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFQSNUBVNIZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371857 | |
| Record name | 1-(4-phenylbutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97480-93-8 | |
| Record name | 1-(4-phenylbutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97480-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)





![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)


![2-(4-Nitrophenyl)Benzo[D]Thiazole](/img/structure/B1363415.png)
